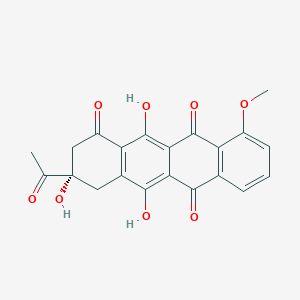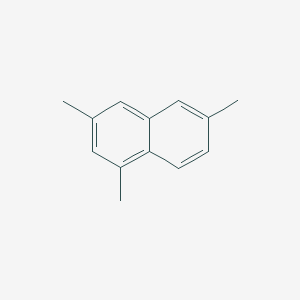
di(2-Hydroxy Atorvastatin-d5) Calcium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt is a deuterium-labeled version of the active metabolite of atorvastatin. Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, an enzyme involved in the mevalonate pathway of cholesterol synthesis . This compound is primarily used in analytical research and serves as an internal standard for the quantification of atorvastatin by GC- or LC-MS .
準備方法
The synthesis of di(2-Hydroxy Atorvastatin-d5) Calcium Salt involves multiple steps, starting from the parent compound atorvastatin. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
科学的研究の応用
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of atorvastatin.
Medicine: Assists in the development of new cholesterol-lowering drugs by providing insights into the mechanism of action of atorvastatin.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
作用機序
The mechanism of action of di(2-Hydroxy Atorvastatin-d5) Calcium Salt is similar to that of atorvastatin. It inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol levels, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The molecular targets include the liver cells where the enzyme is predominantly active .
類似化合物との比較
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
2-Hydroxy Atorvastatin Calcium Salt: An active metabolite of atorvastatin without deuterium labeling.
Atorvastatin Calcium Salt: The parent compound used for cholesterol-lowering therapy.
O-Hydroxy Atorvastatin D5 Calcium Salt: Another deuterium-labeled variant with slight structural differences.
This compound’s uniqueness lies in its application as a stable isotope-labeled internal standard, which is crucial for accurate and reliable analytical measurements.
特性
分子式 |
C33H34CaFN2O6+ |
|---|---|
分子量 |
618.7 g/mol |
IUPAC名 |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-1/t24-,25-;/m1./s1/i3D,4D,5D,8D,9D; |
InChIキー |
FMMSIVYEKYZYQS-FHADZASJSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
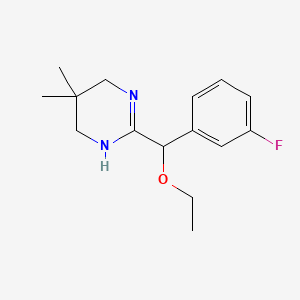
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
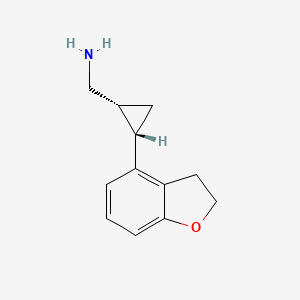
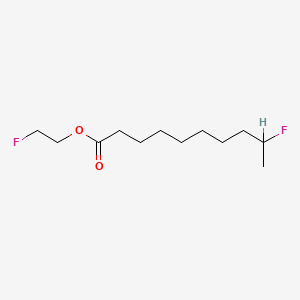
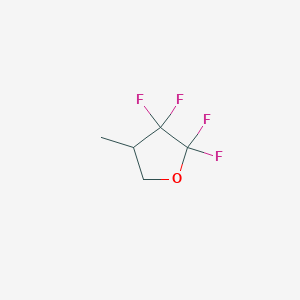
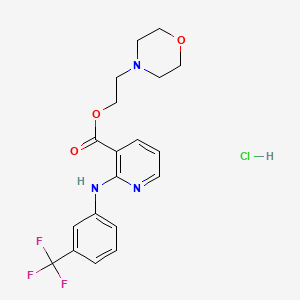
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
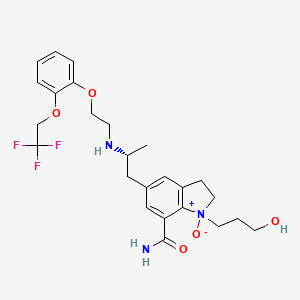
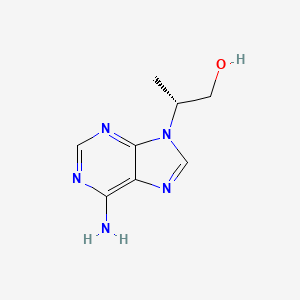
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
